molecular formula C12H10ClN5S B1471836 5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1019090-30-2

5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1471836
CAS No.: 1019090-30-2
M. Wt: 291.76 g/mol
InChI Key: MNEOYIQNFQVLPR-UHFFFAOYSA-N
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Description

5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of 3-chlorobenzaldehyde with hydrazine hydrate and acetylacetone under reflux conditions.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.

    Final Assembly: The final step involves the cyclization of the intermediate product to form the desired compound, this compound, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example

Properties

IUPAC Name

5-[1-(3-chlorophenyl)-5-methylpyrazol-4-yl]-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5S/c1-7-10(11-15-12(19)17-16-11)6-14-18(7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H2,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEOYIQNFQVLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=CC=C2)Cl)C3=NC(=S)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
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5-(1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

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